3-Cyanophenyl isocyanate

Physical property differentiation Handling requirements Isomer comparison

Procure 3-cyanophenyl isocyanate (meta-isomer) for predictable, moderate electrophilicity in urea/carbamate synthesis. Its distinct 51-54°C mp and Hammett σm=0.56 enable controlled reaction kinetics vs. para-isomer (σp=0.66, 102°C mp), critical for benzopyran PCO scaffolds and regioisomeric SAR studies.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 16413-26-6
Cat. No. B092804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanophenyl isocyanate
CAS16413-26-6
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C=O)C#N
InChIInChI=1S/C8H4N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H
InChIKeyNZHPVPMRNASEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanophenyl Isocyanate (CAS 16413-26-6): Procurement-Relevant Chemical Profile for the Meta-Substituted Aryl Isocyanate Building Block


3-Cyanophenyl isocyanate (CAS 16413-26-6), also known as 3-isocyanatobenzonitrile, is an aromatic isocyanate with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol [1]. It features both a cyano (-CN) group and an isocyanate (-NCO) group substituted at the meta position of the phenyl ring . The compound appears as an off-white to light yellow low-melting solid with a melting point of 49-54°C and a boiling point of approximately 246.2°C at 760 mmHg . As a meta-substituted aryl isocyanate, it serves as a versatile electrophilic building block in organic synthesis, particularly for the preparation of urea and carbamate derivatives via nucleophilic addition reactions .

3-Cyanophenyl Isocyanate (CAS 16413-26-6): Why the Ortho and Para Isomers Cannot Be Substituted Without Consequence


Procurement decisions involving aryl isocyanate building blocks must account for regiochemistry-dependent differences in physicochemical properties, reaction kinetics, and downstream synthetic outcomes. The meta-substituted 3-cyanophenyl isocyanate differs substantially from its ortho (2-cyanophenyl isocyanate, CAS 42066-86-4) and para (4-cyanophenyl isocyanate, CAS 40465-45-0) isomers . These differences manifest in melting points (3-isomer: 51-54°C versus 4-isomer: 102°C) that affect handling and storage requirements , as well as in steric and electronic effects that govern regioselectivity in subsequent transformations [1]. The cyano group (-CN) is a strong meta-directing and deactivating substituent in electrophilic aromatic substitution, meaning that the electronic environment around the isocyanate group differs systematically across the three isomers [1]. Generic substitution without experimental validation risks altered reaction kinetics, divergent product regiochemistry, and compromised synthetic yields.

3-Cyanophenyl Isocyanate (CAS 16413-26-6): Quantifiable Differentiation Evidence Against Structural Analogs


Melting Point Differential: Meta (51-54°C) vs. Para (102°C) Isomer Impacts Handling and Processing

The 3-cyanophenyl isocyanate (meta isomer) exhibits a melting point of 51-54°C, in contrast to the para isomer (4-cyanophenyl isocyanate, CAS 40465-45-0) which melts at 102°C under comparable measurement conditions . This 48-51°C differential represents a substantial difference in physical state at ambient laboratory temperatures, directly affecting weighing, transfer, and dissolution workflows. The ortho isomer (2-cyanophenyl isocyanate, CAS 42066-86-4) is typically encountered as a liquid or low-melting solid, further distinguishing its handling profile from the meta isomer .

Physical property differentiation Handling requirements Isomer comparison

Reaction Kinetics: Meta-Substituted Aryl Isocyanates Exhibit Distinct Reactivity Profiles vs. Para Analogs

A kinetic study of para-substituted phenyl isocyanates reacting with amines and alcohols using stopped-flow methodology established a Hammett correlation with ρ ~ 2, indicating substantial sensitivity of the isocyanate electrophilicity to substituent electronic effects [1]. The cyano group (-CN) is a strong electron-withdrawing substituent with distinct Hammett σ values depending on substitution position (σm = 0.56, σp = 0.66) [2]. This differential σ value translates to predictably different reaction rates between meta- and para-cyanophenyl isocyanates when undergoing nucleophilic addition with amines or alcohols. Specifically, the larger σp value for the para isomer predicts a faster reaction rate with nucleophiles compared to the meta isomer under identical conditions.

Reaction kinetics Hammett correlation Nucleophilic addition

Validated Synthetic Utility: Documented Application in Pharmacologically Relevant Scaffold Construction

3-Cyanophenyl isocyanate has been specifically employed as a starting reagent for the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, a ring-opened analogue of benzopyran-type potassium channel openers (PCOs) . These derivatives were evaluated for myorelaxant effects on rat aorta rings and for inhibition of insulin secretion in rat pancreatic beta-cells [1]. The compound has also been utilized in the preparation of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea derivatives . This documented use in bioactive molecule synthesis provides procurement justification that is not universally documented for the ortho or para isomers in the same pharmacological context.

Medicinal chemistry Potassium channel openers Urea synthesis

Regiochemical Identity: Meta Substitution Pattern Enables Distinct Downstream Functionalization Pathways

The cyano group (-CN) is a classic meta-directing substituent in electrophilic aromatic substitution (EAS), drawing electron density from the ortho and para positions and thereby increasing relative reactivity at the meta position [1]. In the context of 3-cyanophenyl isocyanate, the isocyanate group occupies the meta position relative to the cyano group. This regiochemical arrangement creates a distinct electronic landscape for any subsequent EAS reactions on the aromatic ring compared to the ortho or para isomers. Studies on meta- and para-substituted aryl isocyanates have demonstrated that the substitution pattern influences the ease of rearrangement reactions, such as the C→N migration of ethoxycarbonyl groups in reactions with phosphorus-containing 1,3-zwitterions [2].

Regioselectivity Electrophilic aromatic substitution Meta-directing effects

Commercial Availability and Quality Specification: 97% Assay with Defined Physical Form

3-Cyanophenyl isocyanate is commercially available with a standardized assay of 97% (GC), appearing as an off-white to light yellow low-melting solid . The melting point specification of 49-54°C (lit.) provides a quality control benchmark . The compound's MDL number is MFCD00013856, enabling unambiguous database identification . In contrast, the para isomer (4-cyanophenyl isocyanate) is typically offered at 95% assay and has a markedly different melting point of 102°C , while the ortho isomer (2-cyanophenyl isocyanate) has less standardized commercial availability and specification documentation .

Quality specification Procurement Purity analysis

3-Cyanophenyl Isocyanate (CAS 16413-26-6): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Potassium Channel Modulator Scaffolds

Procure 3-cyanophenyl isocyanate when synthesizing R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran or related benzopyran-derived potassium channel openers (PCOs). This compound has documented use as a starting reagent for this specific pharmacologically relevant scaffold, with derivatives evaluated for myorelaxant effects on rat aorta rings and insulin secretion inhibition in pancreatic beta-cells [1]. The meta substitution pattern is integral to the target molecular architecture; substitution with ortho or para isomers would yield different regioisomers with potentially altered biological activity.

Organic Synthesis: Preparation of Meta-Substituted Urea and Carbamate Derivatives

Procure 3-cyanophenyl isocyanate for the synthesis of unsymmetrical urea derivatives where the meta-cyanophenyl moiety is required. Documented examples include the preparation of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea . The isocyanate group reacts readily with primary and secondary amines to form ureas, and with alcohols to form carbamates [1]. The meta positioning of the cyano group provides distinct steric and electronic properties in the resulting urea/carbamate products compared to ortho or para isomers, which may affect downstream properties such as solubility, crystallinity, or biological target engagement.

Building Block Library Procurement: Isomer-Differentiated Collection Curation

Procure 3-cyanophenyl isocyanate as a distinct building block in compound library collections where systematic exploration of regioisomeric SAR (structure-activity relationship) is required. The 48-51°C melting point differential between the meta (51-54°C) and para (102°C) isomers necessitates different handling and storage protocols. The meta isomer's lower melting point facilitates liquid handling in automated synthesis platforms operating near ambient temperature. Additionally, the Hammett σ value difference (σm = 0.56 vs. σp = 0.66) [2] translates to measurably different reaction kinetics in nucleophilic addition reactions, making the meta isomer the appropriate choice when slower, more controlled reactivity is desired for reaction optimization.

Process Chemistry: Reaction Optimization Requiring Controlled Electrophilicity

Procure 3-cyanophenyl isocyanate when developing synthetic processes that require a moderately electrophilic aryl isocyanate with predictable, controllable reaction kinetics. The electron-withdrawing cyano group at the meta position (σm = 0.56) activates the isocyanate toward nucleophilic attack compared to unsubstituted phenyl isocyanate (σ = 0), but provides less activation than the para isomer (σp = 0.66) [2]. This intermediate reactivity profile is supported by Hammett correlation studies (ρ ~ 2) of para-substituted phenyl isocyanates [3], which indicate that the reaction rate with amines or alcohols will be measurably slower for the meta isomer compared to the para isomer under identical conditions. This differential enables finer control over exothermic reaction profiles and product selectivity in scale-up operations.

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